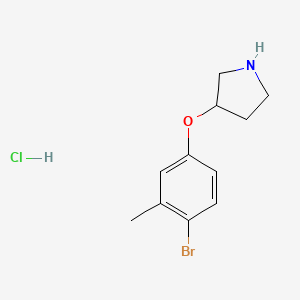
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15BrClNO . It is offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
The average mass of “3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride” is 292.600 Da and its monoisotopic mass is 291.002533 Da .Relevant Papers While specific papers on “3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride” are not listed, there are related peer-reviewed papers for similar compounds . These papers could provide valuable insights into the properties and potential applications of this compound.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Synthesis of Novel Compounds: Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized, showcasing the utility of bromo-substituted compounds in creating mesoionic structures with potential applications in material science and pharmaceuticals (Sarbu et al., 2019).
Medicinal Chemistry Applications
- Antitumor Activity: A highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor has been developed, indicating the role of bromo-substituted compounds in enhancing the selectivity and efficacy of antitumor agents. This compound shows significant inhibition of cell proliferation, especially in cells expressing folate receptors, highlighting its potential in cancer therapy (Wang et al., 2011).
- Antioxidant and Anticholinergic Activities: The synthesis of biologically active natural bromophenols demonstrates the potential of bromo-substituted compounds in creating molecules with powerful antioxidant activities and inhibitory effects against cholinergic enzymes. This has implications for the development of treatments for diseases associated with oxidative stress and cholinergic system dysfunction (Rezai et al., 2018).
Material Science Applications
- Polymer Synthesis: Bromo-substituted compounds have been utilized in the synthesis of optically active polymeric oximes, indicating their role in creating materials with specific catalytic behaviors. This research contributes to the development of new materials with potential applications in catalysis and material science (Aglietto et al., 1985).
Propriétés
IUPAC Name |
3-(4-bromo-3-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVOLMBWIPDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



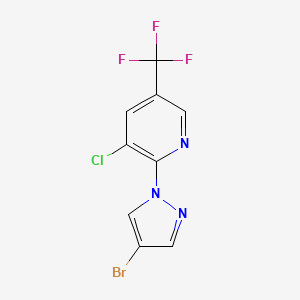
![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)
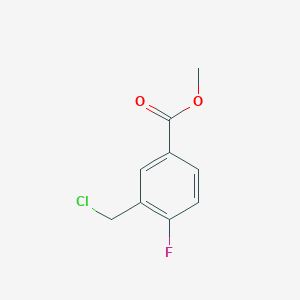


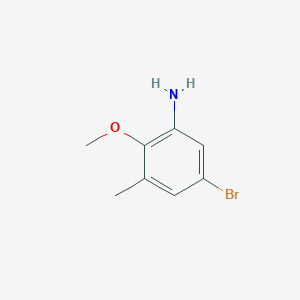
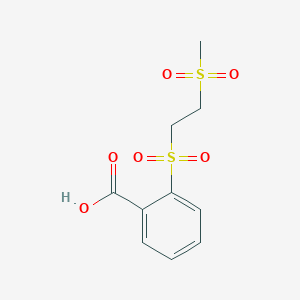
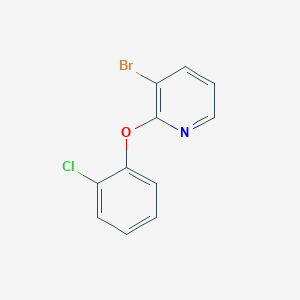
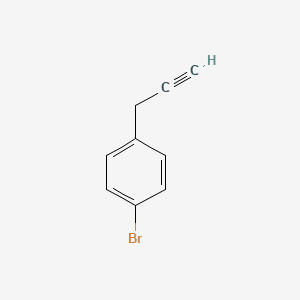
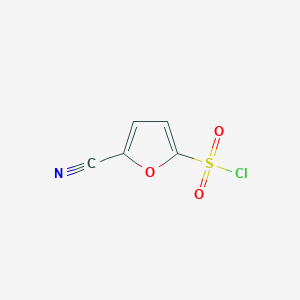
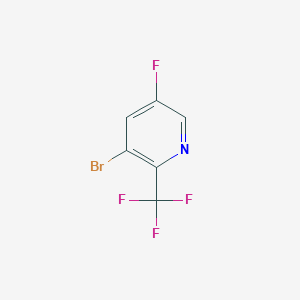

![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)
